2,5-Diiodo-3-methylthiophene

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

2,5-Diiodo-3-methylthiophene (16488-60-1) is a superior building block for sequential cross-coupling. Its C-I bonds are far more reactive than C-Br analogs, ensuring high yields under mild conditions. The 3-methyl group directs regioselectivity and tunes electronic/steric properties, enabling bioactive thiophene synthesis and conjugated polymer construction. Avoid generic substitutes: only this compound provides the reactivity, selectivity, and structural control needed for medicinal chemistry and organic electronics (OFETs, OPVs). Choose it for reliable process efficiency and product purity.

Molecular Formula C5H4I2S
Molecular Weight 349.96 g/mol
CAS No. 16488-60-1
Cat. No. B094763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diiodo-3-methylthiophene
CAS16488-60-1
Molecular FormulaC5H4I2S
Molecular Weight349.96 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)I)I
InChIInChI=1S/C5H4I2S/c1-3-2-4(6)8-5(3)7/h2H,1H3
InChIKeyZWSORUIBRDJUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diiodo-3-methylthiophene (CAS 16488-60-1): A Specialized Building Block for Regioselective Functionalization in Materials and Pharmaceutical Synthesis


2,5-Diiodo-3-methylthiophene (CAS 16488-60-1) is a polyhalogenated thiophene derivative characterized by iodine substituents at the 2- and 5-positions and a methyl group at the 3-position of the heterocyclic ring [1]. It serves primarily as a high-value synthetic intermediate . The strategic placement of its substituents provides a specific molecular framework for sequential cross-coupling reactions, enabling the construction of complex thiophene-based architectures relevant to medicinal chemistry and organic electronics.

The Technical Rationale Against Replacing 2,5-Diiodo-3-methylthiophene with Simpler Halothiophene Analogs


Generic substitution with simpler analogs like 2,5-dibromo-3-methylthiophene or 2,5-diiodothiophene fails due to fundamental differences in reactivity, regioselectivity, and physical properties. The carbon-iodine (C-I) bond in 2,5-diiodo-3-methylthiophene is significantly more reactive in oxidative addition steps of cross-coupling reactions than the carbon-bromine (C-Br) bond [1], leading to higher and more reliable yields under milder conditions . Furthermore, the methyl group at the 3-position is critical for directing further functionalization or tuning the electronic and steric properties of the final product, a capability absent in the unsubstituted 2,5-diiodothiophene [2]. These chemical distinctions translate into differences in process efficiency, product purity, and the range of accessible molecular structures, making direct substitution a scientifically and economically unsound practice.

Quantitative and Comparative Performance Data for 2,5-Diiodo-3-methylthiophene


Superior Cross-Coupling Efficiency of Iodo- vs. Bromo- Thiophene Derivatives

The presence of iodine atoms in the thiophene ring dramatically increases its efficiency in palladium-catalyzed cross-coupling reactions compared to the analogous bromo-substituted compound. This is a direct consequence of the lower carbon-iodine bond dissociation energy, facilitating a faster oxidative addition step [1].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Enhanced Photosubstitution Reactivity of Iodo-Thiophenes over Bromo-Analogs

In a direct head-to-head photochemical study of thiophene derivatives, iodo-substituted compounds exhibited markedly higher reactivity and stability than their bromo-substituted counterparts. For instance, 3,5-diiodothiophene-2-carbaldehyde underwent complete photosubstitution to yield a diphenyl derivative, whereas the analogous 3,5-dibromo compound only yielded a monophenyl derivative [1].

Photochemistry Aryl Halide Reactivity Synthetic Methodology

Influence of the 3-Methyl Group on Reactivity: A Comparative Perspective

The presence of a methyl substituent on the thiophene ring directly impacts its reactivity. Surface science studies on Ni(111) have quantified the desulfurization rates of various methylthiophenes, showing that 3-methylthiophene reacts faster than unsubstituted thiophene [1].

Catalysis Desulfurization Structure-Activity Relationship

Impact of Methyl Substitution on Thermodynamic Stability

Computational and experimental studies on thiophene pyrolysis reveal that the methyl substitution pattern affects molecular stability under thermal stress. While the energetic differences are small, they are measurable and can influence reaction outcomes [1].

Pyrolysis Thermal Stability Process Chemistry

Divergent Physical State at Room Temperature Compared to Non-Methylated Analog

The methyl substituent on 2,5-diiodo-3-methylthiophene induces a significant change in its physical state relative to its non-methylated analog. 2,5-Diiodothiophene is a solid with a defined melting point of 39.0-43.0 °C , whereas 2,5-diiodo-3-methylthiophene is reported as a liquid .

Physical Properties Logistics Formulation

Primary Application Scenarios for Procuring 2,5-Diiodo-3-methylthiophene


High-Efficiency Synthesis of 3-Substituted Oligo- and Polythiophenes via Sequential Cross-Coupling

This scenario leverages the compound's two iodine atoms as highly reactive handles for sequential Pd-catalyzed cross-coupling reactions [1]. The 2,5-diiodo substitution pattern, combined with the 3-methyl blocking group, allows for the programmed, stepwise introduction of different aryl, heteroaryl, or alkynyl groups at the 2- and 5-positions . This is critical for constructing well-defined oligothiophenes and conjugated polymers with tailored optoelectronic properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthesis of 3-Methyl-Substituted Thiophene-Based Pharmaceutical Intermediates

The 3-methyl group is a key pharmacophoric element in many bioactive thiophenes [1]. This building block provides a direct and convergent route to a wide range of 3-methylthiophene analogs that are otherwise challenging to synthesize. The high reactivity of the C-I bonds ensures efficient coupling with complex, late-stage fragments , thereby accelerating the synthesis of drug candidates in medicinal chemistry programs targeting areas like anti-inflammatories and kinase inhibitors.

Photochemical Construction of Complex Thienyl Architectures

For laboratories exploring photoredox catalysis or direct photo-induced arylations, the superior photoreactivity of the iodo-substituted thiophene core is a decisive advantage [1]. The compound can undergo efficient photosubstitution, enabling the formation of new C-C bonds under mild, metal-free conditions. This application is particularly valuable when a synthetic route requires orthogonal reactivity that is incompatible with traditional metal catalysts.

Synthesis of Materials with Precisely Controlled Steric and Electronic Profiles

The specific substitution pattern of 2,5-diiodo-3-methylthiophene introduces a defined steric and electronic environment into the final molecule or polymer. The methyl group influences the dihedral angle and conjugation along the polymer backbone, which directly impacts the optical bandgap and charge carrier mobility of the resulting material [1]. This level of structural control is essential for tuning the performance of organic semiconductors and conductive polymers, making it a non-interchangeable starting material for advanced materials research.

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